4H-Pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines, which are nitrogen-containing aromatic compounds. This compound features a fused pyrrole and pyrimidine ring system, making it structurally significant in medicinal chemistry and organic synthesis. The unique structure of 4H-pyrrolo[3,4-d]pyrimidine allows for various chemical modifications, leading to derivatives with potential biological activities, particularly in the field of cancer research.
4H-Pyrrolo[3,4-d]pyrimidine can be synthesized through various methods, often involving the condensation of simpler organic compounds. It is classified under the broader category of pyrimidine derivatives, which are known for their wide range of biological activities, including anticancer and antimicrobial properties. The compound's classification as a fused bicyclic compound enhances its reactivity and potential applications in drug development.
The synthesis of 4H-pyrrolo[3,4-d]pyrimidine can be achieved through several approaches. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds can yield pyrrolo[3,4-d]pyrimidine derivatives.
These methods have been optimized to improve yields and reduce reaction times, with some studies employing microwave-assisted synthesis for enhanced efficiency .
The molecular structure of 4H-pyrrolo[3,4-d]pyrimidine consists of a pyrrole ring fused to a pyrimidine ring. The general formula can be represented as . Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are often employed to confirm the structure and elucidate its geometrical parameters .
4H-Pyrrolo[3,4-d]pyrimidine participates in various chemical reactions that expand its utility in organic synthesis:
These reactions are crucial for developing derivatives with enhanced pharmacological properties .
The mechanism of action for compounds derived from 4H-pyrrolo[3,4-d]pyrimidine often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have demonstrated that these compounds can effectively bind to target proteins, altering their function and leading to therapeutic effects .
The physical properties of 4H-pyrrolo[3,4-d]pyrimidine include:
Chemical properties include:
The applications of 4H-pyrrolo[3,4-d]pyrimidine extend across various fields:
The ongoing research into this compound's derivatives continues to reveal new therapeutic potentials, particularly in oncology .
4H-Pyrrolo[3,4-d]pyrimidine (CAS: 14458-74-3) represents a privileged scaffold in medicinal chemistry characterized by a bicyclic heterocyclic framework. Its core structure consists of a pyrrole ring fused at the [3,4]-positions to a pyrimidine ring, with the "4H" designation indicating a hydrogen atom attached to the nitrogen at position 4 of the ring system [1]. This nitrogen-enriched architecture (molecular formula C₆H₅N₃, molecular weight 119.127 g/mol) provides multiple hydrogen-bonding sites and a planar geometry conducive to biomolecular interactions [1]. The compound serves as a fundamental building block for numerous pharmacologically active derivatives, demonstrating broad utility in targeted drug discovery. Its structural resemblance to purine nucleobases enables mimicry of adenosine triphosphate (ATP) in kinase binding sites, underpinning its significance in oncology and other therapeutic areas [1] [6].
The 4H-pyrrolo[3,4-d]pyrimidine scaffold exhibits a fused bicyclic system with three nitrogen atoms positioned at ring junctions. Key structural features include:
Table 1: Comparative Analysis of Pyrrolo-Pyrimidine Isomers
Isomer Type | Nitrogen Positions | Key Structural Differences | Biological Relevance |
---|---|---|---|
4H-Pyrrolo[3,4-d]pyrimidine | N1, N3, N4 (pyrrolic) | Hydrogen at N4; planar fused system | Core scaffold for kinase inhibitors [1] |
Pyrazolo[3,4-d]pyrimidine | N1, N2, N4 | Pyrazole instead of pyrrole ring | EGFR, CDK inhibitors [3] [8] |
Pyrido[3,4-d]pyrimidine | N1, N3 | Pyridine ring fusion; lacks pyrrolic nitrogen | MPS1 kinase inhibitors [1] |
Pyrazolo[1,5-a]pyrimidine | N1, N2, N4 | Non-adjacent nitrogens in pyrrole-like ring | CK2, B-Raf inhibitors [6] |
Distinctive differences emerge when comparing structural analogs:
Table 2: Substituent Effects on Physicochemical Properties
Position | Permitted Substituents | Electronic Effects | Biological Impact |
---|---|---|---|
N1 | Alkyl (methyl, isobutyl) | Increased lipophilicity | Enhanced cell penetration [1] |
C2/C4 | Carbonyl groups | Enhanced hydrogen bonding | Improved target affinity [1] |
C5 | Thioethers, amino groups | Polar interactions | Increased kinase selectivity [1] [5] |
C6 | Arylmethyl (e.g., naphthyl) | Extended π-system | Hydrophobic pocket binding [1] |
The synthetic exploration of pyrrolopyrimidines began in the mid-20th century, evolving through distinct phases:
Kinase Inhibition Applications
The scaffold’s adenine-mimetic properties make it ideal for targeting ATP-binding sites:
Table 3: Anticancer Activity of Representative Pyrrolo[3,4-d]Pyrimidine Derivatives
Cell Line | Tissue Origin | Potent Derivative Example | GI₅₀ (μM) | Selectivity Index |
---|---|---|---|---|
SW620 | Colon adenocarcinoma | Pyrido[3,4-d]pyrimidine 34h | 0.065 | >60 vs. PNT2 [1] |
CAL27 | Head/neck squamous | Pyrido[3,4-d]pyrimidine 34h | 0.23 | >17 vs. PNT2 [1] |
CAL51 | Breast carcinoma | Pyrido[3,4-d]pyrimidine 34h | 0.068 | >58 vs. PNT2 [1] |
Miapaca-2 | Pancreatic ductal | Pyrido[3,4-d]pyrimidine 34h | 0.25 | >15 vs. PNT2 [1] |
Phosphodiesterase 5 (PDE5) Inhibition
Despite pyrazolo[3,4-d]pyrimidines dominating PDE5 drug space (e.g., sildenafil), 1,6-disubstituted pyrrolo[3,4-d]pyrimidin-7-ones exhibit comparable efficacy. Molecular modeling confirms key interactions:
Structure-Activity Relationship (SAR) Insights
Systematic substitutions reveal critical pharmacophoric elements:
Table 4: Kinase Inhibitor Pharmacophore Mapping
Pharmacophoric Element | Structural Feature | Target Interaction | Optimized Example |
---|---|---|---|
Flat heteroaromatic system | Core scaffold | Adenine binding pocket | Unsubstituted bicyclic core [1] |
Hydrophobic head | C6-arylalkyl (e.g., 1-naphthyl) | Hydrophobic region I | 1-(2-Naphthalenylmethyl) [1] |
Linker moiety | C5-thioether/amino group | Hydrogen bonding linker region | 5-[(3-Hydroxypropyl)thio] [1] |
Hydrophobic tail | N1-alkyl (e.g., isobutyl) | Hydrophobic region II | N1-(2-methylpropyl) [1] |
Key SAR trends include:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.: 82-71-3